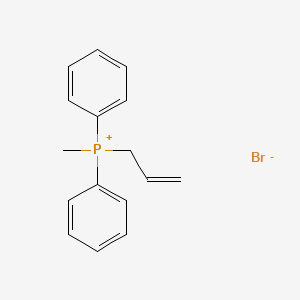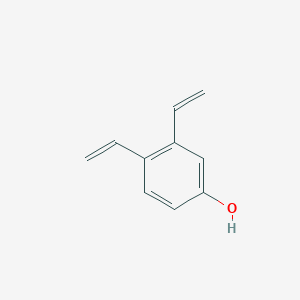
3,4-Diethenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethenylphenol: is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes two ethenyl groups (-CH=CH2) attached to the benzene ring at the 3 and 4 positions, along with a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethenylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, making it more nucleophilic. The ethenyl halides then react with the deprotonated phenol to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl groups can be hydrogenated to form ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 3,4-Diethenylquinone.
Reduction: Formation of 3,4-Diethylphenol.
Substitution: Formation of halogenated derivatives such as 3,4-Diethenyl-2-bromophenol.
Scientific Research Applications
Chemistry: 3,4-Diethenylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: Research has shown that phenolic compounds, including this compound, exhibit antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress in biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactive ethenyl groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Diethenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl groups can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
3,4-Dimethylphenol: Similar structure but with methyl groups instead of ethenyl groups.
3,4-Dihydroxyphenol: Contains two hydroxyl groups at the 3 and 4 positions.
Uniqueness: 3,4-Diethenylphenol is unique due to the presence of ethenyl groups, which provide additional reactivity compared to other phenolic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
111861-24-6 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-bis(ethenyl)phenol |
InChI |
InChI=1S/C10H10O/c1-3-8-5-6-10(11)7-9(8)4-2/h3-7,11H,1-2H2 |
InChI Key |
QRQZYWXCCOWFJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
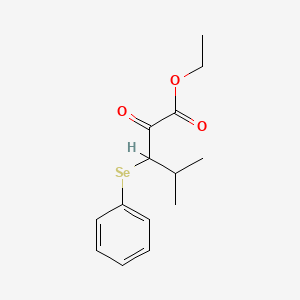
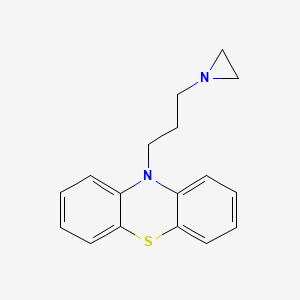
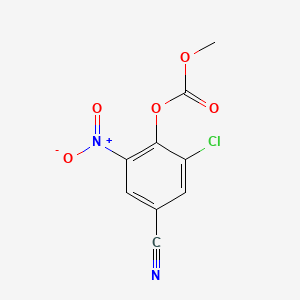
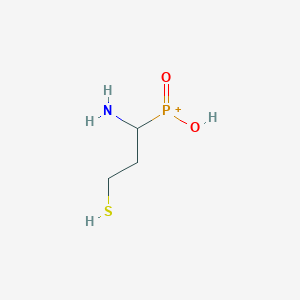
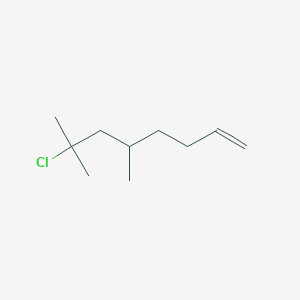
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)

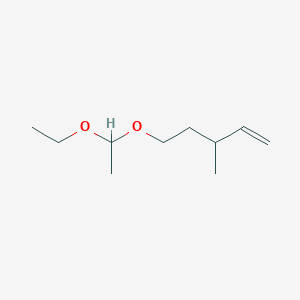
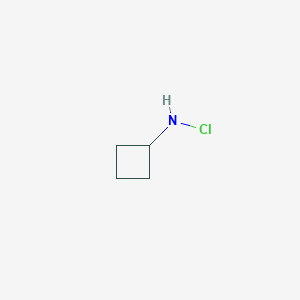
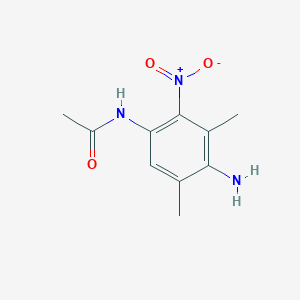
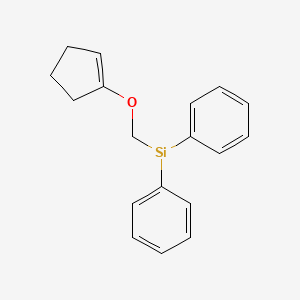
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
